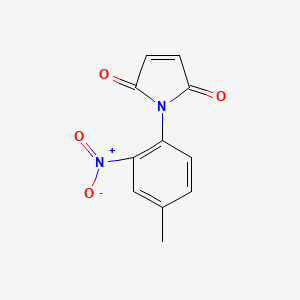![molecular formula C15H18ClNO4 B2373488 Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate CAS No. 58666-10-7](/img/structure/B2373488.png)
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate (D2CMAM) is an organic compound composed of two ethyl groups, a 3-chloro-2-methylanilino group, and a methylene malonate group. It is a colorless, crystalline solid with a melting point of 156-157°C. D2CMAM has been studied for its potential applications in organic synthesis and scientific research.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate is not yet fully understood. However, it is believed that it acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to form a covalent bond with an electron-rich species. This allows Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate to act as a catalyst in the reaction of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate have not yet been fully studied. However, it is known that it can act as a Lewis acid, which can have an effect on the rate of reaction of various organic compounds. In addition, it is believed that it may have an effect on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate in lab experiments include its low cost, availability, and ease of use. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a strong acid and can cause corrosion of metals and glassware if not handled properly.
Direcciones Futuras
The potential future directions for Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate include further research on its mechanism of action, biochemical and physiological effects, and applications in organic synthesis and scientific research. In addition, it could be used as a model compound to study the effects of Lewis acids on the reaction of various organic compounds. Finally, further research could be done on its potential applications in the pharmaceutical industry.
Métodos De Síntesis
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate can be synthesized by a two-step procedure. The first step involves the reaction of 3-chloro-2-methylaniline with diethyl malonate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a mixture of diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate and diethyl 2-[(3-chloro-2-methylanilino)methyl]malonate. The second step involves the separation of the two compounds by column chromatography.
Aplicaciones Científicas De Investigación
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used as a ligand in the synthesis of coordination complexes.
Propiedades
IUPAC Name |
diethyl 2-[(3-chloro-2-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-6-7-12(16)10(13)3/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJPBJYZZRTPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)
![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)